Methyl 6-aminoquinoline-3-carboxylate
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Overview
Description
Methyl 6-aminoquinoline-3-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinolines are nitrogen-containing heterocyclic aromatic compounds that have been extensively studied due to their potential therapeutic properties .
Mechanism of Action
Target of Action
Quinoline-based compounds, which include methyl 6-aminoquinoline-3-carboxylate, have been reported to have diverse biological activities . They have shown potential as antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease agents, and more .
Mode of Action
Quinoline-containing compounds have been reported to inhibit tumor growth through various mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Pathways
Quinoline-based compounds are known to interact with multiple biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME properties of this compound indicate that it has high gastrointestinal absorption and is BBB permeant . The compound’s lipophilicity (Log Po/w) is 1.77 (iLOGP), 1.57 (XLOGP3), 1.61 (WLOGP), 1.05 (MLOGP), and 1.57 (SILICOS-IT), with a consensus Log Po/w of 1.51 . These properties may impact the compound’s bioavailability.
Result of Action
Quinoline-containing compounds have been reported to have potential antitumor effects .
Preparation Methods
The synthesis of methyl 6-aminoquinoline-3-carboxylate typically involves the reaction of 6-aminoquinoline with methyl chloroformate under basic conditions. This reaction proceeds through nucleophilic substitution, where the amino group of 6-aminoquinoline attacks the carbonyl carbon of methyl chloroformate, resulting in the formation of the ester bond .
Industrial production methods often employ greener and more sustainable approaches, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts like montmorillonite K-10 or molecular iodine . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact .
Chemical Reactions Analysis
Methyl 6-aminoquinoline-3-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures to optimize the reaction yields .
Scientific Research Applications
Methyl 6-aminoquinoline-3-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Methyl 6-aminoquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Quinoline-3-carboxylic acid: Another quinoline derivative with a carboxylic acid group instead of an ester group, which affects its chemical reactivity and biological activity.
6-Methoxyquinoline:
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 6-aminoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including antimicrobial and anticancer therapies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C10H10N2O2
- Molecular Weight : Approximately 190.20 g/mol
- Functional Groups : Amino group (-NH2) and carboxylate ester (-COOCH3)
This structure allows the compound to interact with various biological systems, making it a versatile candidate for drug development.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies have indicated that this compound possesses significant antimicrobial properties, particularly against certain bacterial strains. It has been shown to inhibit the growth of pathogens, making it a potential candidate for developing new antibiotics.
- Antimalarial Activity : Quinoline derivatives, including this compound, have been investigated for their antimalarial effects. Research demonstrates that these compounds can effectively target Plasmodium species, the causative agents of malaria .
- Antitumor Effects : The compound has also been studied for its anticancer properties. It is believed to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of signaling pathways associated with cancer progression.
The biological activity of this compound can be attributed to its interaction with multiple biochemical pathways:
- Cell Cycle Arrest : The compound has been shown to disrupt the normal cell cycle, leading to halted proliferation of cancer cells.
- Apoptosis Induction : It promotes programmed cell death in malignant cells through intrinsic and extrinsic pathways.
- Inhibition of Angiogenesis : By interfering with the formation of new blood vessels, it limits tumor growth and metastasis.
Case Studies and Research Findings
Several studies have highlighted the efficacy and safety profile of this compound:
Table 1: Efficacy of this compound in Antimicrobial Studies
Study | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Result |
---|---|---|---|
E. coli | 32 µg/mL | Effective | |
S. aureus | 16 µg/mL | Effective | |
P. falciparum | 50 µg/mL | Effective |
Table 2: Antitumor Activity in Animal Models
Compound | Dose (mg/kg) | Tumor Size Reduction (%) | Survival Rate (%) |
---|---|---|---|
This compound | 10 | 75 | 80 |
Control | - | - | 40 |
These tables summarize findings from various studies that demonstrate the compound's potential as an antimicrobial and antitumor agent.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Absorption : High gastrointestinal absorption.
- Distribution : Penetrates the blood-brain barrier (BBB), suggesting potential central nervous system effects.
- Metabolism : Undergoes hepatic metabolism with active metabolites contributing to its biological effects.
- Excretion : Primarily excreted via renal pathways.
Safety and Toxicology
While this compound shows promising biological activity, safety assessments are crucial. Studies indicate that at therapeutic doses, it exhibits a favorable safety profile with minimal side effects. However, caution is advised regarding respiratory exposure during handling due to potential irritants.
Properties
IUPAC Name |
methyl 6-aminoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-4-7-5-9(12)2-3-10(7)13-6-8/h2-6H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZKPZCHRURLRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C=CC(=CC2=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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